molecular formula C13H23N B1595882 2-Tridecenenitrile CAS No. 22629-49-8

2-Tridecenenitrile

Cat. No.: B1595882
CAS No.: 22629-49-8
M. Wt: 193.33 g/mol
InChI Key: WKSPQBFDRTUGEF-UHFFFAOYSA-N
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Description

2-Tridecenenitrile is an organic compound with the molecular formula C₁₃H₂₃N. It is a clear, colorless to pale yellowish liquid known for its strong citrus odor, reminiscent of orange and mandarin oil . This compound is used in various applications, particularly in the fragrance industry, due to its distinctive scent profile.

Preparation Methods

2-Tridecenenitrile can be synthesized through the Knoevenagel condensation of undecanal with cyanoacetic acid, followed by subsequent decarboxylation . The reaction conditions typically involve the use of a base catalyst to facilitate the condensation reaction. Industrial production methods may vary, but the fundamental synthetic route remains consistent.

Chemical Reactions Analysis

2-Tridecenenitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the nitrile group into a carboxylic acid group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Tridecenenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tridecenenitrile involves its interaction with olfactory receptors, which are responsible for detecting odors. The molecular structure of this compound allows it to bind to specific receptors, triggering a signal transduction pathway that results in the perception of its citrus scent. The exact molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

2-Tridecenenitrile can be compared with other similar compounds such as:

    2-Decenenitrile: Similar in structure but with a shorter carbon chain, resulting in different olfactory properties.

    2-Dodecenenitrile: Also similar but with a slightly shorter carbon chain, affecting its scent profile.

    2-Tetradecenitrile: With a longer carbon chain, it has different physical and chemical properties.

The uniqueness of this compound lies in its specific carbon chain length and the resulting balance of hydrophobic and hydrophilic properties, which contribute to its distinctive citrus scent.

Properties

IUPAC Name

tridec-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSPQBFDRTUGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047667
Record name 2-Tridecenenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22629-49-8
Record name 2-Tridecenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22629-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Tridecenenitrile
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Record name 2-Tridecenenitrile
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Record name 2-Tridecenenitrile
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Record name Tridec-2-enenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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